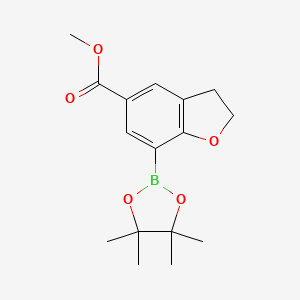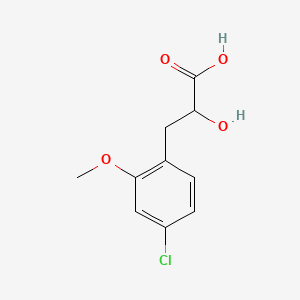
(R)-1-(2-Bromo-6-fluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol: is an organic compound that belongs to the class of phenyl ethanol derivatives. This compound is characterized by the presence of a bromine atom at the second position and a fluorine atom at the sixth position on the phenyl ring, along with a hydroxyl group attached to the ethan-1-ol moiety. It is often used in various chemical reactions and research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol involves the Grignard reaction. In this process, 5-Bromo-2-fluorobenzaldehyde is reacted with methyl magnesium bromide in anhydrous ether at 0°C.
Reduction of Ketones: Another method involves the reduction of 2-Bromo-6-fluoroacetophenone using sodium borohydride in methanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures.
Industrial Production Methods: Industrial production of ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Bromo-6-fluoroacetophenone or 2-Bromo-6-fluorobenzoic acid.
Reduction: 2-Bromo-6-fluorophenylethane.
Substitution: 2-Amino-6-fluorophenylethanol or 2-Thio-6-fluorophenylethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of halogenated phenyl ethanol derivatives on biological systems.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
- ®-1-(2-Bromo-6-chlorophenyl)ethan-1-ol
- ®-1-(2-Bromo-6-iodophenyl)ethan-1-ol
- ®-1-(2-Fluoro-6-chlorophenyl)ethan-1-ol
Comparison:
- Structural Differences: The primary difference lies in the halogen substituents on the phenyl ring. While ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol has bromine and fluorine, the similar compounds may have chlorine or iodine instead.
- Reactivity: The presence of different halogens affects the reactivity and chemical behavior of the compounds. For example, iodine is more reactive than bromine, which in turn is more reactive than chlorine.
- Applications: The unique combination of bromine and fluorine in ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol makes it particularly useful in specific applications, such as drug development and material science, where these halogens impart desirable properties.
Eigenschaften
Molekularformel |
C8H8BrFO |
|---|---|
Molekulargewicht |
219.05 g/mol |
IUPAC-Name |
(1R)-1-(2-bromo-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m1/s1 |
InChI-Schlüssel |
JIUIEPDQCBTIEI-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=CC=C1Br)F)O |
Kanonische SMILES |
CC(C1=C(C=CC=C1Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


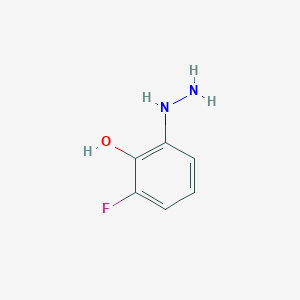
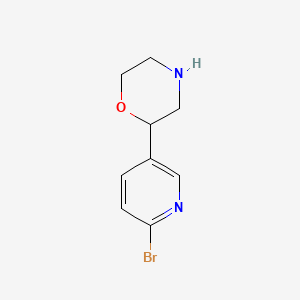
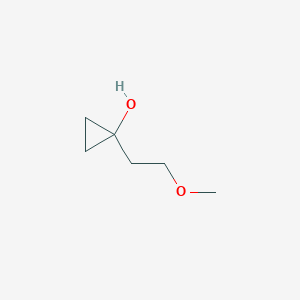
![1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)
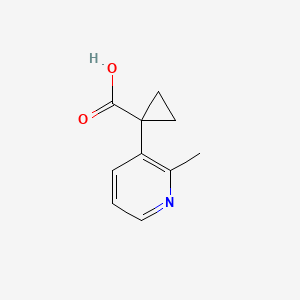
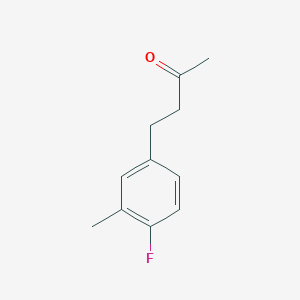
![tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate](/img/structure/B13602203.png)
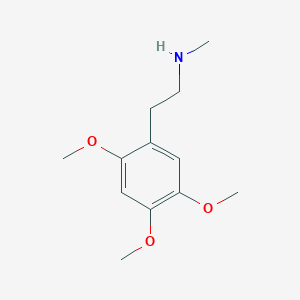
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13602228.png)
![3-[4-(Dimethylamino)phenyl]propanal](/img/structure/B13602234.png)

